H-Dmt-Tic-NH-CH[(CH2)4-NH2]-Bid is a synthetic compound belonging to the class of delta-opioid receptor agonists. It is derived from the Dmt-Tic pharmacophore, which has been extensively studied for its potential therapeutic applications, particularly in pain management and neuropharmacology. The compound is characterized by its unique structure that includes a Dmt (Dimethyltyrosine) residue, a Tic (Tetrahydroisoquinoline-3-carboxylic acid) moiety, and a side chain containing a pentylamine group.
The compound has been synthesized and investigated in various studies focusing on opioid receptor interactions and pharmacological profiles. Notably, research has shown that H-Dmt-Tic-NH-CH[(CH2)4-NH2]-Bid exhibits significant binding affinity and selectivity for delta-opioid receptors, making it a subject of interest in the development of new analgesics .
H-Dmt-Tic-NH-CH[(CH2)4-NH2]-Bid can be classified as:
The synthesis of H-Dmt-Tic-NH-CH[(CH2)4-NH2]-Bid typically involves solid-phase peptide synthesis (SPPS) techniques, which allow for the stepwise assembly of peptides. The synthesis process includes:
The synthesis can be performed under controlled conditions to ensure high purity and yield. For instance, the use of dimethylformamide as a solvent and the application of specific temperatures during reactions can optimize outcomes .
H-Dmt-Tic-NH-CH[(CH2)4-NH2]-Bid has a complex molecular structure characterized by:
The structural representation can be described using various notations such as InChI and SMILES:
The compound undergoes various chemical reactions typical for peptide derivatives:
For instance, modifications to enhance receptor selectivity or potency can involve alkylation or substitution at specific sites on the molecule .
The mechanism of action for H-Dmt-Tic-NH-CH[(CH2)4-NH2]-Bid primarily involves its interaction with delta-opioid receptors located in the central nervous system. Upon binding:
Pharmacological studies have indicated that H-Dmt-Tic-NH-CH[(CH2)4-NH2]-Bid exhibits high potency with an , demonstrating its efficacy as an agonist .
Characterization techniques such as High Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are commonly employed to assess purity and confirm structure .
H-Dmt-Tic-NH-CH[(CH2)4-NH2]-Bid has potential applications in:
This compound represents a significant advancement in opioid research with promising implications for therapeutic development in pain management and related fields.
The Dmt-Tic pharmacophore originated from the simplification of Tyr-Tic-containing peptides like TIPP (H-Tyr-Tic-Phe-Phe-OH). Early studies revealed that H-Tyr-Tic-OH itself acted as a weak δ-antagonist. Introducing dimethyl groups at Tyr’s 2' and 6' positions created H-Dmt-Tic-OH, which showed a 500-fold increase in δ-affinity (Kiδ = 1.38 nM) and enhanced selectivity over μ-receptors (Kiμ/Kiδ = 383) [1] [4]. Subsequent modifications focused on the C-terminus:
Table 1: Evolution of Dmt-Tic Pharmacophore Lead Compounds
| Compound | Structure | Kiδ (nM) | Kiμ (nM) | Functional Profile |
|---|---|---|---|---|
| H-Tyr-Tic-OH | Minimal scaffold | 1.38 | 529.0 | Weak δ-antagonist |
| H-Dmt-Tic-OH | N-terminal dimethylation | 0.047 | 1051 | Potent δ-antagonist |
| H-Dmt-Tic-NH-CH₂-Bid | C-terminal benzimidazole | 0.035 | 0.50 | δ-agonist |
| H-Dmt-Tic-NH-CH[(CH₂)₄-NH₂]-Bid | Lysine linker + Bid | 0.18 | 0.13 | μ-agonist / δ-agonist |
Subtype selectivity in Dmt-Tic analogues is governed by three structural elements:
Table 2: Impact of C-Terminal Modifications on Receptor Selectivity
| Modification | Kiδ (nM) | Kiμ (nM) | Selectivity (μ/δ) | Functional Shift |
|---|---|---|---|---|
| H-Dmt-Tic-Gly-NH-CH₂-Ph | 0.031 | 0.16 | 5.2 | μ-agonist / δ-antagonist |
| H-Dmt-Tic-Lys(Ac)-NH-Ph | 0.13 | 0.63 | 4.8 | δ-antagonist |
| H-Dmt-Tic-Lys-NH-CH₂-Ph | 0.50 | 4.05 | 8.1 | μ-antagonist |
| Compound 10 (Lys-Bid) | 0.18 | 0.13 | 1.4 | μ/δ-agonist |
C-terminal modifications in Dmt-Tic peptides serve two primary objectives:
Modulating Receptor Conformational States:The free ε-amino group in Compound 10’s lysine linker protonates at physiological pH, forming a salt bridge with δ-receptor Asp¹²⁸. This triggers G protein coupling, converting classical δ-antagonists (e.g., H-Dmt-Tic-OH) into agonists [1] [5]. Acetylation of this amine (e.g., H-Dmt-Tic-Lys(Ac)-NH-Ph) blocks protonation, restoring antagonism (pA₂δ = 12.0) [1].
Enhancing Metabolic Stability and Bioavailability:Replacing Gly with lysine in H-Dmt-Tic-Gly-X scaffolds reduces susceptibility to carboxypeptidases. The benzimidazole heterocycle in Compound 10 further shields the amide bond from hydrolysis, extending plasma half-life [5] [7].
Tuning Functional Bias:Minor alterations induce dramatic pharmacological shifts:
Thus, C-terminal engineering—exemplified by Compound 10’s lysine-Bid motif—enables precise control over receptor subtype engagement, functional efficacy, and pharmacokinetic properties, advancing tailored opioid therapeutics [1] [5] [8].
CAS No.: 4687-94-9
CAS No.: 19519-55-2
CAS No.: 53696-69-8
CAS No.: 33227-10-0